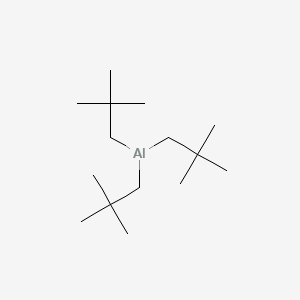
L-Arginine N-acetyl-L-asparaginate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine N-acetyl-L-asparaginate is a compound that combines L-arginine and N-acetyl-L-asparagine L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function N-acetyl-L-asparagine is a derivative of the amino acid asparagine, which plays a role in the biosynthesis of glycoproteins and other proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine N-acetyl-L-asparaginate typically involves the acylation of L-arginine with N-acetyl-L-asparagine. This reaction can be carried out using chemical acylation methods, where L-glutamate is chemically acylated with a high yield of 98% . The reaction conditions often include the use of specific reagents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to enhance the production of L-arginine by disrupting specific genes and overexpressing others involved in the biosynthetic pathway . This approach allows for the efficient production of L-arginine, which can then be acylated to form this compound.
化学反応の分析
Types of Reactions
L-Arginine N-acetyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can replace specific functional groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce new compounds with different functional groups.
科学的研究の応用
L-Arginine N-acetyl-L-asparaginate has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid derivatives and their chemical properties.
Biology: It is utilized in research on protein synthesis, enzyme activity, and cellular metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of conditions related to amino acid metabolism and immune function.
作用機序
The mechanism of action of L-Arginine N-acetyl-L-asparaginate involves its role in various biochemical pathways. L-arginine is known to stimulate insulin secretion, enhance nitric oxide production, and support immune function . N-acetyl-L-asparagine contributes to protein synthesis and cellular metabolism. The combination of these two molecules results in a compound that can modulate multiple physiological processes, including immune response, protein synthesis, and cellular signaling.
類似化合物との比較
Similar Compounds
L-Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.
N-Acetyl-L-asparagine: A derivative of asparagine involved in protein biosynthesis.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of asparagine into aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Arginine N-acetyl-L-asparaginate is unique due to its combination of L-arginine and N-acetyl-L-asparagine, resulting in a compound with enhanced properties and potential applications. Unlike L-arginine alone, this compound offers additional benefits related to protein synthesis and cellular metabolism. Compared to L-asparaginase, it provides a different mechanism of action and therapeutic potential.
特性
CAS番号 |
4584-43-4 |
|---|---|
分子式 |
C12H24N6O6 |
分子量 |
348.36 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(9)8-4(6(11)12)2-5(7)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t2*4-/m00/s1 |
InChIキー |
XARGBTOLHDUTCP-RZVRUWJTSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)






